![molecular formula C10H14Cl2F2N2 B3254610 1-(3,4-Difluoro-phenyl)-piperazine dihydrochloride CAS No. 241484-99-1](/img/structure/B3254610.png)
1-(3,4-Difluoro-phenyl)-piperazine dihydrochloride
Overview
Description
1-(3,4-Difluoro-phenyl)-piperazine dihydrochloride, also known as DFPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFPP is a piperazine derivative that has been synthesized and studied extensively for its biochemical and physiological effects.
Scientific Research Applications
1-(3,4-Difluoro-phenyl)-piperazine dihydrochloride has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have antidepressant, anxiolytic, and antipsychotic effects in animal models. 1-(3,4-Difluoro-phenyl)-piperazine dihydrochloride has also been studied for its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders. In addition, 1-(3,4-Difluoro-phenyl)-piperazine dihydrochloride has been investigated for its potential use as a tool in neuroscience research to study the role of serotonin receptors in the brain.
Mechanism of Action
1-(3,4-Difluoro-phenyl)-piperazine dihydrochloride acts as a selective agonist for the serotonin 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and other physiological processes. By activating this receptor, 1-(3,4-Difluoro-phenyl)-piperazine dihydrochloride can modulate the release of neurotransmitters such as serotonin and dopamine, leading to its therapeutic effects.
Biochemical and Physiological Effects:
1-(3,4-Difluoro-phenyl)-piperazine dihydrochloride has been shown to have a range of biochemical and physiological effects. It has been shown to increase serotonin and dopamine levels in the brain, leading to its antidepressant and anxiolytic effects. 1-(3,4-Difluoro-phenyl)-piperazine dihydrochloride has also been shown to increase the activity of brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuronal growth and survival. Additionally, 1-(3,4-Difluoro-phenyl)-piperazine dihydrochloride has been shown to have antioxidant and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
1-(3,4-Difluoro-phenyl)-piperazine dihydrochloride has several advantages for lab experiments. It is a selective agonist for the serotonin 5-HT1A receptor, making it a useful tool for studying the role of this receptor in the brain. 1-(3,4-Difluoro-phenyl)-piperazine dihydrochloride is also relatively stable and easy to synthesize, making it a cost-effective option for research. However, 1-(3,4-Difluoro-phenyl)-piperazine dihydrochloride has some limitations. It has a short half-life and can be rapidly metabolized in vivo, which may limit its therapeutic potential. Additionally, 1-(3,4-Difluoro-phenyl)-piperazine dihydrochloride has low affinity for other serotonin receptors, which may limit its usefulness in studying other aspects of serotonin signaling.
Future Directions
1-(3,4-Difluoro-phenyl)-piperazine dihydrochloride has several potential future directions for research. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease. 1-(3,4-Difluoro-phenyl)-piperazine dihydrochloride has been shown to have neuroprotective effects in animal models, and further research could explore its potential as a therapeutic agent. Additionally, 1-(3,4-Difluoro-phenyl)-piperazine dihydrochloride could be used as a tool in neuroscience research to study the role of serotonin receptors in the brain. Further research could also explore modifications to the structure of 1-(3,4-Difluoro-phenyl)-piperazine dihydrochloride to improve its pharmacokinetic properties and increase its therapeutic potential.
properties
IUPAC Name |
1-(3,4-difluorophenyl)piperazine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2.2ClH/c11-9-2-1-8(7-10(9)12)14-5-3-13-4-6-14;;/h1-2,7,13H,3-6H2;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRNKLRZVRZKMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)F)F.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2F2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Difluorophenyl)piperazine 2HCl |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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